Butyl chloroformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |
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InChI Key |
NRDQFWXVTPZZAZ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)Cl | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2, Array | |
| Record name | N-BUTYL CHLOROFORMATE | |
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| Record name | n-BUTYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID7060461 | |
| Record name | n-Butyl chloroformate | |
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Molecular Weight |
136.58 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl chloroformate appears as a colorless liquid. Flash point near 70 °F. Very toxic by inhalation. Denser than water. Used to make other chemicals., A colorless liquid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | N-BUTYL CHLOROFORMATE | |
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| Record name | n-Butyl chloroformate | |
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Boiling Point |
280.4 °F at 760 mmHg (USCG, 1999), 138-145 °C | |
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Flash Point |
77 °F (USCG, 1999), 77 °F, 30 °C c.c. | |
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Solubility |
Solubility in water: reaction | |
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Density |
1.0513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |
| Record name | N-BUTYL CHLOROFORMATE | |
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Vapor Density |
Relative vapor density (air = 1): 4.72 | |
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Vapor Pressure |
5.4 [mmHg], Vapor pressure, kPa at 20 °C: 0.72 | |
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CAS No. |
592-34-7 | |
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Synthesis Methodologies and Reaction Mechanisms
Phosgene-Based Synthesis Routes
The reaction of n-butanol with phosgene (B1210022) represents a primary industrial method for the production of butyl chloroformate. This process is valued for its efficiency and scalability.
On an industrial scale, the synthesis of this compound is typically achieved by reacting n-butanol with phosgene. chembk.com One common method involves preheating n-butanol to approximately 100°C and bringing it into contact with phosgene at the same temperature within a reaction rectification tower. chembk.com This direct reaction is a cornerstone of industrial production due to its high yield potential.
The production of chloroformates, including this compound, is a significant sector of the chemical industry, with applications in pharmaceuticals, agrochemicals, and polymer production. basf.comalliedmarketresearch.com The market for n-butyl chloroformate is driven by its use as a critical intermediate in these sectors. hdinresearch.com
The reaction between an alcohol like n-butanol and phosgene proceeds through a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the chloroformate and hydrogen chloride (HCl) as a byproduct.
To achieve high selectivity and yield, the reaction conditions must be carefully controlled. Excess phosgene is often used to prevent the formation of the corresponding carbonate ester, which can occur if the initially formed chloroformate reacts with another molecule of the alcohol. wikipedia.org The reaction is exothermic and requires temperature control to manage the reaction rate and prevent side reactions.
The general reaction can be represented as: ROH + COCl₂ → ROCOCl + HCl wikipedia.org
In the absence of a base, the generated HCl can catalyze side reactions. Therefore, a base is often employed to neutralize the acid.
Phosgene is an extremely toxic and corrosive gas, necessitating stringent safety protocols in industrial settings. vanderbilt.edunih.gov Facilities that handle phosgene are designed with multiple layers of safety measures to prevent releases. chemicalsafetyfacts.org
Key safety measures include:
Containment: Phosgene is often handled in enclosed systems, such as glove boxes or dedicated, well-ventilated, and contained areas. vanderbilt.eduvalsynthese.ch Industrial plants may be located in stand-alone buildings with negative pressure to contain any potential leaks. valsynthese.ch
Monitoring: Continuous monitoring with phosgene sensors is crucial. valsynthese.ch Alarm systems are set at very low detection thresholds, often at the occupational exposure limit (OEL) of 0.1 ppm. chemicalsafetyfacts.orgvalsynthese.ch
Scrubbing Systems: Vents and pressure relief devices are connected to scrubbing systems, often containing a neutralizing agent like caustic soda, to decompose any released phosgene. indianchemicalcouncil.com Ammonia sprinklers can also be used for emergency neutralization. valsynthese.ch
Personal Protective Equipment (PPE): Workers must use appropriate PPE, including gas masks with suitable filters (e.g., ABEK P3) and, in emergencies, self-contained breathing apparatus and protective suits. vanderbilt.eduvalsynthese.ch
Training and Procedures: Only specially trained personnel are authorized to work with phosgene. vanderbilt.eduvalsynthese.ch Detailed standard operating procedures and emergency plans are established and regularly reviewed. chemicalsafetyfacts.org
Minimizing Inventory: The amount of phosgene stored on-site is kept to a minimum to reduce the potential impact of a release. indianchemicalcouncil.com
Phosgene-Free Synthesis Alternatives
Due to the high toxicity of phosgene, significant research has been dedicated to developing safer, phosgene-free synthetic routes for chloroformates. google.com
Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more easily handled substitute for gaseous phosgene. rsc.orgnih.gov It can be used to generate phosgene in situ or react directly with alcohols to form chloroformates. kobe-u.ac.jp This method is considered simple, mild, and efficient, avoiding the direct handling of hazardous phosgene gas. google.comjustia.com
A process for the continuous flow synthesis of chloroformate compounds, including n-butyl chloroformate, using a microchannel reactor has been developed to enhance safety and efficiency. google.com
The reaction of triphosgene with alcohols is often facilitated by a catalyst or a base to promote the reaction and neutralize the HCl byproduct. google.com
Sodium Carbonate: In one patented process, a mixture of triphosgene and sodium carbonate in a solvent like toluene (B28343) is cooled, and then a solution of n-butanol in toluene is added slowly. google.comjustia.com This method has demonstrated high conversion (94%) and selectivity (100%) for n-butyl chloroformate. google.comjustia.com The solid sodium carbonate can be easily removed by filtration at the end of the reaction. google.com
Dimethylformamide (DMF): DMF can act as a catalyst in the reaction between triphosgene and alcohols. google.comjustia.com In some procedures, DMF is used in conjunction with a base like sodium carbonate. For instance, a mixture of triphosgene, sodium carbonate, and a catalytic amount of DMF in toluene is reacted with n-butanol. google.comjustia.com DMF is also used as a catalyst in the synthesis of other acid chlorides from carboxylic acids using triphosgene. google.com
Triethylamine (B128534): Triethylamine is a commonly used base and nucleophilic catalyst in triphosgene reactions. nih.govnih.gov However, its use with primary alcohols can sometimes lead to the formation of N,N-diethylcarbamates as byproducts, with selectivity being influenced by steric factors. nih.govacs.org The reaction of triphosgene with an alcohol in the presence of triethylamine is believed to proceed through the formation of a chloroformate intermediate, which can then react further. nih.gov In a continuous flow synthesis of n-butyl chloroformate, triethylamine is mixed with n-butanol before reacting with a triphosgene solution. google.com
Table 1: Comparison of Catalytic Systems for Triphosgene-Mediated Synthesis of n-Butyl Chloroformate
| Catalyst/Base | Reactants | Solvent | Temperature | Conversion/Selectivity | Reference |
|---|---|---|---|---|---|
| Sodium Carbonate & DMF | n-Butanol, Triphosgene | Toluene | 0 °C | 94% conversion, 100% selectivity | google.com, justia.com |
| Triethylamine | n-Butanol, Triphosgene | 1,2-Dichloroethane (B1671644) | 50 °C (preheating) | 95.9% yield | google.com |
Triphosgene-Mediated Synthesis
Continuous Flow Synthesis Methods Utilizing Triphosgene
The use of continuous flow reactors for the synthesis of chloroformates from alcohols and triphosgene represents a significant advancement in process safety and efficiency. google.com This methodology allows for the in situ generation and immediate consumption of the highly toxic phosgene, minimizing risks associated with its storage and handling. google.comchemistryviews.org
A typical process involves feeding separate solutions—one containing the alcohol (e.g., n-butanol) and a base (e.g., triethylamine), and another containing triphosgene in a suitable solvent—into a flow reactor system. google.comgoogle.com The system often consists of several modules for preheating, mixing, reaction, and quenching, allowing for precise control over reaction parameters. google.com This continuous operation enhances heat and mass transfer, shortens reaction times, and improves yield and purity compared to batch processes. google.com The design prevents the accumulation of dangerous intermediates and facilitates safer industrial-scale production. google.com
Below is a table detailing representative parameters for the continuous flow synthesis of n-butyl chloroformate.
| Parameter | Setting | Module | Reference |
|---|---|---|---|
| Solution A | 0.35kg n-butanol (1.00 eq) mixed with 162.0g triethylamine (0.34 eq) | Feed | google.com |
| Solution B | 0.34 eq triphosgene in 1,2-dichloroethane (1.0 mol/L) | Feed | google.com |
| Preheating Module Temperature | 50°C | Preheating | google.com |
| Mixing Module Temperature | 45°C | Mixing | google.com |
| Reaction Module Temperature | 60°C | Reaction | google.com |
| Quench Module Temperature | 10°C | Quenching | google.com |
Reaction Mechanism of Triphosgene Decomposition and Chloroformate Formation
Triphosgene, or bis(trichloromethyl) carbonate, serves as a solid, safer-to-handle substitute for gaseous phosgene. acs.org Its conversion to phosgene is not a simple thermal decomposition under typical reaction conditions but is catalytically driven. The decomposition is effectively catalyzed by nucleophiles, such as chloride ions, amines, or phosphines. mdma.chresearchgate.net
The mechanism proceeds as follows:
Nucleophilic Activation : A catalytic amount of a nucleophile (e.g., chloride ion or a tertiary amine like pyridine) attacks one of the carbonyl carbons of the triphosgene molecule. mdma.chnih.gov
Intermediate Formation : This attack leads to the fragmentation of the triphosgene molecule, releasing phosgene (COCl₂) and diphosgene. Diphosgene can be further attacked by the catalyst to yield two additional molecules of phosgene. mdma.chresearchgate.net
Chloroformate Formation : The in situ-generated phosgene is highly electrophilic and immediately reacts with the alcohol present in the mixture. The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of phosgene. nih.gov This is followed by the elimination of a molecule of hydrogen chloride (HCl), which is neutralized by a stoichiometric amount of base (like pyridine (B92270) or triethylamine) present in the reaction, to yield the final this compound product. nih.govwikipedia.org
Other Non-Phosgene Approaches (e.g., Phenyl Chloroformate with tert-Butanol)
To completely avoid the use of phosgene and its solid surrogates, non-phosgene routes have been developed. A notable example is the synthesis of tert-butyl chloroformate via transesterification, using phenyl chloroformate and tert-butanol (B103910). google.comorgsyn.org This method circumvents the need for phosgene-derived reagents entirely.
The reaction involves the esterification of tert-butanol with phenyl chloroformate. orgsyn.org The process is often conducted in the presence of a base, such as quinoline (B57606) or pyridine, to neutralize the phenol (B47542) byproduct. orgsyn.org Innovations in this area include the use of solid base catalysts and ionic liquids. google.com This approach not only avoids phosgene but can also offer milder reaction conditions and the potential for catalyst recycling, although it may require additional purification steps. google.com This reaction is a key step in the synthesis of tert-butyl carbazate (B1233558), where the chloroformate is generated as a crucial intermediate. google.compatsnap.comgoogle.com
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound has been increasingly scrutinized through the lens of green chemistry, which aims to reduce waste, minimize hazards, and improve efficiency. royalsocietypublishing.orgcore.ac.uk Several principles of green chemistry are particularly relevant to its production.
Accident Prevention (Principle 12) : The primary green innovation is the move away from storing and handling large quantities of highly toxic phosgene gas. chemistryviews.org The use of triphosgene in continuous flow systems, where phosgene is generated and consumed in situ, drastically reduces the risk of accidental release. google.comgoogle.com An even greener alternative is the photochemical oxidation of chloroform (B151607) to generate phosgene on-demand within a flow reactor, using a readily available bulk chemical as the starting material. chemistryviews.org
Use of Catalysis (Principle 9) : Catalysts are essential for efficient synthesis. mygreenlab.org In triphosgene-based methods, catalytic amounts of amines or chloride ions enable the decomposition at lower temperatures. mdma.ch In non-phosgene routes, the use of recyclable solid base catalysts in place of liquid acids or bases minimizes waste and simplifies purification. google.com
Safer Solvents and Auxiliaries (Principle 5) : Research into alternative reaction media has shown that ionic liquids can serve as effective solvents for non-phosgene approaches, such as the reaction between phenyl chloroformate and tert-butanol. google.comroyalsocietypublishing.org Ionic liquids are noted for their low vapor pressure, which can reduce air pollution and exposure risks. mdpi.com
Real-time Analysis for Pollution Prevention (Principle 11) : Continuous flow reactors inherently align with this principle, as they allow for in-process monitoring of reaction conditions (temperature, pressure, flow rate), ensuring optimal performance and minimizing the formation of byproducts. google.commygreenlab.org
Mechanistic Investigations of Chloroformate Formation
Understanding the reaction mechanisms is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities.
Nucleophilic Substitution Mechanisms in Alcohol-Phosgene/Phosgene-Equivalent Reactions
The formation of a chloroformate from an alcohol and phosgene (or a phosgene equivalent like triphosgene) is a classic example of a nucleophilic acyl substitution reaction. pearson.com The hydroxyl group (-OH) of an alcohol is generally a poor leaving group. d-nb.info The reaction with phosgene transforms it into a chloroformate group (-OCOCl), which is a much better-leaving group for subsequent reactions. uobasrah.edu.iq
The mechanism proceeds via a tetrahedral intermediate:
Nucleophilic Attack : The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the highly electrophilic carbonyl carbon of the phosgene molecule. nih.govuobasrah.edu.iq
Formation of Tetrahedral Intermediate : This attack breaks the C=O pi bond, and its electrons move to the carbonyl oxygen, forming a transient, negatively charged tetrahedral intermediate.
Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by expelling a chloride ion (Cl⁻) as a leaving group. Simultaneously or subsequently, a proton is lost from the original hydroxyl group (often facilitated by a base), resulting in the formation of the chloroformate and HCl. nih.gov
In some cases, particularly with hindered alcohols or under specific conditions, an SNi (Substitution Nucleophilic internal) mechanism has also been considered, where the reaction proceeds with retention of configuration at a chiral carbon. upv.esmugberiagangadharmahavidyalaya.ac.in
Role of Bases and Catalysts in Reaction Efficiency and Byproduct Minimization
Bases and catalysts play distinct but vital roles in the synthesis of chloroformates, significantly impacting reaction efficiency, selectivity, and the minimization of byproducts. researchgate.net
Role of Bases: The primary role of a stoichiometric base, such as triethylamine or pyridine, is to act as an acid scavenger. wikipedia.org The reaction between an alcohol and phosgene (or triphosgene) liberates one equivalent of hydrogen chloride (HCl). wikipedia.org If not neutralized, this strong acid can lead to several undesirable side reactions, including the acid-catalyzed degradation of the starting materials or the desired chloroformate product. By neutralizing the HCl to form a stable salt (e.g., triethylammonium (B8662869) chloride), the base drives the reaction equilibrium towards the product and maintains a non-acidic environment. nih.gov
Role of Catalysts: In addition to their role as acid scavengers, some bases can also function as nucleophilic catalysts. d-nb.inforesearchgate.net
Activation of Phosgene Equivalents : Lewis bases like pyridine or dimethylformamide (DMF) can catalytically activate triphosgene, facilitating its decomposition into the more reactive phosgene. nih.govgoogle.com
Chemoselectivity in Non-Phosgene Routes : In reactions using substitutes like phenyl chloroformate, Lewis base catalysts such as 1-formylpyrrolidine (B1209714) (FPyr) are pivotal in directing the reaction's chemoselectivity, favoring the desired transformation over potential side reactions like carbonate formation. d-nb.inforesearchgate.net The catalyst achieves this by forming a more reactive acyl ammonium (B1175870) intermediate with the phenyl chloroformate. d-nb.info
The careful selection of the base and/or catalyst is therefore critical to achieving a high-yielding, clean, and efficient synthesis of this compound.
Reactivity and Advanced Reaction Pathways
Nucleophilic Substitution Reactions of Butyl Chloroformate
The core reactivity of this compound is defined by nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride leaving group. masterorganicchemistry.com This process allows for the synthesis of a diverse range of compounds. hdinresearch.comwikipedia.org The general mechanism involves an initial nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride ion to yield the final substitution product. libretexts.org
A prominent reaction of this compound is its interaction with primary and secondary amines to produce N-alkyl or N,N-dialkyl carbamates. wikipedia.orgframochem.comwikipedia.org This transformation is fundamental in organic synthesis and is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.orgnoaa.gov The general stoichiometry for this reaction is:
ROC(O)Cl + H₂NR' → ROC(O)-N(H)R' + HCl wikipedia.org
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound. libretexts.orgyoutube.com This process is characteristic of a nucleophilic acyl substitution pathway. masterorganicchemistry.comlibretexts.org Kinetic studies on analogous chloroformate systems confirm that the reaction proceeds via a stepwise mechanism, with the initial nucleophilic attack being a critical phase. acs.orgnih.gov The carbonyl carbon's electrophilicity is enhanced by the inductive effects of both the chlorine and oxygen atoms, making it highly susceptible to attack by nucleophiles like amines. libretexts.org
Following the initial nucleophilic attack, a transient, unstable tetrahedral intermediate is formed. youtube.combeilstein-journals.orgnih.gov Kinetic analyses of similar reactions in aqueous solutions have identified the formation of this zwitterionic tetrahedral intermediate as the rate-determining step. acs.orgnih.gov This intermediate then collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, which is the chloride ion. masterorganicchemistry.comyoutube.com Concurrently, a proton is lost from the nitrogen atom, leading to the elimination of a molecule of hydrogen chloride (HCl) and the formation of the stable carbamate (B1207046) product. wikipedia.org
The synthesis of carbamates from this compound is a cornerstone reaction for producing a wide array of commercial products, particularly in the pharmaceutical and agrochemical industries. hdinresearch.comontosight.ai
Pharmaceutical Synthesis : this compound serves as a key building block for creating carbamate linkages, which are integral to the structure of numerous therapeutic agents. hdinresearch.com A notable example is its use as a critical intermediate in the production of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in antiretroviral therapy for HIV. google.com The carbamate moiety is also widely employed as a protecting group for amines during the complex, multi-step synthesis of peptides and other pharmacologically active molecules. acs.orgnih.gov
Agrochemical Synthesis : In the agrochemical sector, this compound is an essential intermediate for manufacturing various crop protection products. hdinresearch.com It is used in the synthesis of carbamate-based herbicides, fungicides, and plant growth regulators, which are vital for modern agricultural practices. hdinresearch.comacs.org
This compound readily reacts with alcohols in another example of nucleophilic acyl substitution to yield mixed carbonate esters. wikipedia.orgframochem.com This reaction is also typically performed in the presence of a base to scavenge the liberated HCl. wikipedia.org The general equation for this transformation is:
ROC(O)Cl + HOR' → ROC(O)-OR' + HCl wikipedia.org
This reaction pathway is valuable in the pharmaceutical industry for producing carbonate ester compounds that are incorporated into various therapeutic agents. hdinresearch.com Research has also demonstrated the feasibility of one-pot syntheses where phosgene (B1210022) is first generated and reacted with an alcohol to form the chloroformate in situ, which is then immediately reacted with a second alcohol to produce the carbonate ester. kobe-u.ac.jp
When this compound is treated with a carboxylic acid, it forms a mixed carboxylic-carbonic anhydride (B1165640). wikipedia.org This reaction is a crucial activation step in several synthetic procedures, most notably in peptide synthesis. researchgate.net The general reaction proceeds as follows:
ROC(O)Cl + HOOCR' → ROC(O)−OC(O)R' + HCl wikipedia.org
These mixed anhydrides are highly reactive intermediates. In peptide synthesis, the mixed anhydride of an N-protected amino acid is formed to "activate" its carboxyl group. thieme-connect.de This activation renders the amino acid's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of a second amino acid or peptide, facilitating the formation of a new peptide bond. thieme-connect.de Isothis compound is a particularly common reagent for this purpose, valued for minimizing side reactions and enabling high yields. thieme-connect.de
Interactive Data Table: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent | Product Class | Key Application Area(s) |
| Amine (R'-NH₂) | This compound | Carbamate | Pharmaceuticals, Agrochemicals hdinresearch.comontosight.ai |
| Alcohol (R'-OH) | This compound | Carbonate Ester | Pharmaceuticals, Specialty Chemicals hdinresearch.comwikipedia.org |
| Carboxylic Acid (R'-COOH) | This compound | Mixed Anhydride | Peptide Synthesis, Organic Synthesis thieme-connect.de |
Derivatization Reactions in Analytical Chemistry
This compound serves as a crucial derivatization reagent, particularly in the field of analytical chemistry for gas chromatography-mass spectrometry (GC-MS). Its primary function is to react with polar, non-volatile compounds to create more volatile and thermally stable derivatives that are amenable to GC analysis.
This reagent is effective for the derivatization of a wide range of analytes. For instance, it has been successfully employed in the determination of linsidomine (B1675546) in plasma, where it facilitates separation via high-performance liquid chromatography with tandem mass spectrometric detection. sigmaaldrich.com Similarly, its isomer, isothis compound, is widely used for the derivatization of primary and secondary low-molecular-mass aliphatic amines, amino acids, dicarboxylic acids, and nucleobases like guanine, adenine, cytosine, and thymine (B56734), enabling their quantification by GC-MS. nih.govd-nb.info The reaction with isothis compound is advantageous due to its rapid kinetics, often completing within 10 minutes in an aqueous medium, which is convenient for biological samples. nih.govbevital.no This method avoids the need for anhydrous conditions required by other reagents like trimethylsilyl (B98337) (TMS) derivatives. bevital.no
Solvolysis Studies and Solvent Effects
The study of solvolysis reactions, where the solvent acts as the nucleophile, is fundamental to understanding the reactivity of this compound. These studies provide deep insights into the reaction mechanisms by examining how the reaction rate changes with different solvents.
The kinetics of this compound solvolysis have been investigated across a range of hydroxylic solvents. The specific rates of solvolysis (k) at 25 °C demonstrate a clear dependence on the solvent composition. For example, in a study comparing n-alkyl chloroformates, the rate constants for this compound were determined in various aqueous solutions of ethanol (B145695), methanol (B129727), acetone, and 2,2,2-trifluoroethanol (B45653) (TFE). mdpi.com
Below is a table showing the specific rates of solvolysis for this compound in different solvents at 25 °C. mdpi.com
| Solvent | k x 105 (s-1) |
|---|---|
| 100% EtOH | 1.11 |
| 90% EtOH | 5.34 |
| 80% EtOH | 11.4 |
| 100% MeOH | 4.27 |
| 90% MeOH | 13.6 |
| 80% MeOH | 24.2 |
| 90% Acetone | 0.438 |
| 80% Acetone | 2.01 |
| 97% TFE | 14.1 |
| 90% TFE | 31.8 |
| 70% TFE | 69.8 |
| 50% TFE | 139 |
Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms. For the solvolysis of this compound, the Grunwald-Winstein equation is a frequently applied LFER. mdpi.comresearchgate.net This equation correlates the specific rate of a solvolysis reaction with the properties of the solvent, providing quantitative measures of the reaction's sensitivity to these properties. mdpi.com
The extended (two-term) Grunwald-Winstein equation is particularly useful for dissecting the solvolysis mechanisms of chloroformate esters. scite.ainih.govniu.edu The equation is expressed as:
log(k/k₀) = lNT + mYCl
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
l is the sensitivity of the reaction to the solvent's nucleophilicity (NT scale).
m is the sensitivity of the reaction to the solvent's ionizing power (YCl scale, based on 1-adamantyl chloride solvolysis).
The mechanism of this compound solvolysis is highly dependent on the balance between the solvent's ionizing power and its nucleophilicity. mdpi.comnih.gov In solvents with modest ionizing power and higher nucleophilicity, such as aqueous ethanol and methanol mixtures, the reaction is more sensitive to changes in solvent nucleophilicity (higher l value). mdpi.com Conversely, in solvents with high ionizing power and low nucleophilicity, like aqueous fluoroalcohols, the reaction's sensitivity to solvent ionizing power becomes more pronounced (higher m value). mdpi.comnih.gov
For the solvolysis of n-butyl chloroformate, a correlation against the Grunwald-Winstein equation yields an l value of 1.65 and an m value of 0.58 when data points for the strongly ionizing 97% and 90% TFE solvents are omitted. mdpi.com This indicates a mechanism sensitive to both nucleophilicity and ionizing power.
The solvolysis of this compound can proceed through two primary competing mechanisms: a bimolecular addition-elimination pathway and a unimolecular ionization-elimination-addition pathway. mdpi.comkoreascience.kr
Addition-Elimination (Bimolecular) Mechanism: In this pathway, the solvent molecule acts as a nucleophile and attacks the carbonyl carbon in the rate-determining step. This mechanism is favored in solvents that are more nucleophilic and less ionizing, such as aqueous ethanol, methanol, and acetone. mdpi.comresearcher.life The high l/m ratio (approximately 2.8 for this compound) is characteristic of this pathway. mdpi.com
Ionization-Elimination-Addition (Unimolecular) Mechanism: This pathway involves the initial ionization of the chloroformate to form a carbocation intermediate, which then reacts with the solvent. This mechanism becomes dominant in solvents of high ionizing power and low nucleophilicity, such as those with a high content of TFE. mdpi.comnih.govresearcher.life For instance, in 97% aqueous TFE, it is calculated that 98% of this compound reacts via the ionization pathway. mdpi.com This shifts to 78% in 90% TFE. mdpi.com
The transition between these two mechanisms highlights the delicate interplay of solvent properties in directing the course of the reaction. mdpi.com
Thermal Decomposition Pathways
The thermal decomposition of this compound in the gas phase is a significant area of study, providing insights into the fundamental reaction mechanisms of alkyl chloroformates. These reactions are typically unimolecular and homogeneous, proceeding at elevated temperatures. science.gov
The study of gas-phase elimination kinetics for alkyl chloroformates, including isomers of this compound such as sec-butyl chloroformate, reveals that the process is a homogeneous and unimolecular reaction. tandfonline.comtandfonline.com Theoretical calculations have been extensively used to understand the kinetics of these reactions. tandfonline.comtandfonline.comresearchgate.net For instance, studies on sec-butyl chloroformate (SCF) have utilized methods like CBS-QB3 and density functional theory (DFT) to model the reaction pathways. tandfonline.comtandfonline.comresearchgate.net These theoretical approaches have shown reasonable agreement with experimental data, particularly when using functionals like CAM-B3LYP with specific basis sets. tandfonline.comresearchgate.net The thermal stability of chloroformates is influenced by the structure of the alkyl group, with stability decreasing in the order of aryl > primary alkyl > secondary alkyl > tertiary alkyl. nih.gov
The kinetics of decomposition can be influenced by the reaction conditions. For example, the thermal decomposition of saturated alkyl chloroformates in the liquid phase can lead to rearranged alkyl halides through what is believed to be an ion-pair mechanism. rsc.org However, in the presence of a catalyst like pyridinium (B92312) chloride, the reaction is accelerated and appears to proceed via a chain of SN2 displacements, which can suppress the formation of rearranged products and olefins. rsc.org
A general characteristic of the thermal decomposition of alkyl chloroformates that possess a β-hydrogen atom is the formation of a corresponding olefin, hydrogen chloride (HCl), and carbon dioxide (CO2). tandfonline.comtandfonline.comresearchgate.net In the case of this compound isomers, this elimination reaction yields butene isomers, HCl, and CO2. tandfonline.com For example, the gas-phase decomposition of optically active 2-butyl chloroformate has been shown to yield butene isomers with a high degree of stereospecificity, consistent with a cis-elimination mechanism. researchgate.net The decomposition of sec-butyl chloroformate specifically yields butene, HCl, and CO2. nih.govframochem.com This contrasts with the decomposition of tert-butyl chloroformate, which is unstable and readily decomposes to isobutylene, hydrogen chloride, and carbon dioxide. nih.gov
Two primary mechanisms are proposed for the gas-phase thermal decomposition of alkyl chloroformates like this compound. tandfonline.comtandfonline.comresearchgate.net
Mechanism A (Concerted): This pathway involves a single step where the bonds are broken and formed simultaneously through a six-membered cyclic transition state. researchgate.net
Mechanism B (Stepwise): This pathway proceeds through the formation of an unstable intermediate, chloroformic acid (ClCOOH), which then rapidly decomposes into HCl and CO2. tandfonline.comtandfonline.comresearchgate.net
Distinguishing between these two mechanisms experimentally is challenging because both can proceed through a similar six-membered cyclic transition state structure. tandfonline.comtandfonline.comresearchgate.net However, theoretical calculations performed on ethyl, isopropyl, and sec-butyl chloroformates suggest that the stepwise mechanism (Mechanism B) is energetically favored over the one-step concerted process. tandfonline.comresearchgate.net The principle of using isotope effects on isotope effects is a known method for distinguishing between concerted and stepwise mechanisms in other chemical and enzymatic reactions. nih.gov
The table below presents theoretical kinetic and thermodynamic parameters for the two proposed mechanisms for the decomposition of a representative secondary alkyl chloroformate, isopropyl chloroformate (ICF), which shares mechanistic features with sec-butyl chloroformate.
| Mechanism | Method | Ea (kJ/mol) | Log A | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | ΔG‡ (kJ/mol) |
| Concerted (A) | CAM-B3LYP/6-311++G(d,p) | 197.2 | 14.47 | 192.0 | 17.61 | 181.0 |
| Stepwise (B) | CAM-B3LYP/6-311++G(d,p) | 184.5 | 13.54 | 179.4 | -0.15 | 179.4 |
| Data derived from theoretical calculations on similar alkyl chloroformates, illustrating the energetic preference for the stepwise mechanism. researchgate.net |
The thermal decomposition of n-butyl thiolochloroformate shows similarities to that of n-butyl chloroformate, particularly in the liquid phase at 150°C. tandfonline.com Both compounds can decompose to form butyl chloride. tandfonline.com However, a key difference lies in the extent of rearrangement. While n-butyl chloroformate yields a high proportion (78%) of rearranged s-butyl chloride via an ion-pair mechanism, n-butyl thiolochloroformate produces a smaller amount (60%) of the rearranged product. tandfonline.com
The stability and decomposition pathways also differ significantly for other thio-analogues. The corresponding thionochloroformate and dithiochloroformate are considerably less stable than n-butyl thiolochloroformate. tandfonline.com Their decomposition is more complex, yielding mainly the unrearranged n-butyl chloride along with numerous other byproducts, suggesting the operation of different reaction pathways, likely involving SN2 displacement. tandfonline.com
Furthermore, studies on the solvolysis of tert-butyl chlorothioformate, a more stable analogue of the highly unstable tert-butyl chloroformate, show that the replacement of the alkoxy oxygen with sulfur generally promotes ionization mechanisms over addition-elimination pathways. nih.govresearchgate.net The methanolysis of tert-butyl chlorothioformate exhibits a solvent deuterium (B1214612) isotope effect (kH/kD) of 1.39, which is characteristic of a unimolecular ionization pathway, whereas values around 2 are typical for chloroformates undergoing a bimolecular addition-elimination pathway. nih.govresearchgate.netmdpi.com
Ring-Opening Reactions with N-Alkyl Pyrrolidines
The reaction of chloroformates, including this compound, with N-alkyl pyrrolidines can proceed via two competitive pathways: N-dealkylation or ring-opening. acs.orgnih.gov The dominant reaction pathway is highly dependent on the nature of the alkyl substituent on the pyrrolidine (B122466) nitrogen. acs.orgacs.org
When N-alkyl pyrrolidines with smaller alkyl groups, such as N-methyl or N-ethyl pyrrolidine, are treated with a chloroformate, a selective ring-opening reaction occurs. acs.orgnih.gov This reaction yields 4-chlorobutyl carbamate derivatives. acs.org The process is initiated by a nucleophilic acyl substitution, forming a quaternary ammonium (B1175870) ion intermediate. Subsequently, the chloride ion attacks one of the ring's α-carbons, leading to the cleavage of a C-N bond and the formation of the open-chain product. acs.org
Conversely, if the N-alkyl substituent is bulkier, such as a benzyl (B1604629) group, the reaction favors N-dealkylation (a von Braun-type reaction) instead of ring-opening. acs.orgnih.gov Computational studies using Density Functional Theory (DFT) support these experimental findings, showing that the energy barrier for the transition state leading to ring-opening is lower for N-methyl and N-ethyl pyrrolidines, while the dealkylation pathway is energetically favored for N-benzyl pyrrolidine. acs.org
This substituent-dependent selectivity makes the reaction a useful tool for generating valuable 1,4-bifunctional compounds from readily available N-alkyl pyrrolidines. acs.orgresearchgate.net
Table 2: Reaction Pathways of Chloroformates with N-Alkyl Pyrrolidines acs.orgnih.gov
| N-Alkyl Substituent | Dominant Reaction Pathway | Major Product Type |
| Methyl | Ring-Opening | 4-Chlorobutyl carbamate |
| Ethyl | Ring-Opening | 4-Chlorobutyl carbamate |
| Benzyl | N-Dealkylation | N-dealkylated pyrrolidine |
Applications in Advanced Organic Synthesis
Peptide Synthesis and Amino Protecting Groups
In the intricate field of peptide synthesis, where the sequential and specific formation of amide (peptide) bonds is paramount, alkyl chloroformates like butyl chloroformate are instrumental. They are primarily used in the "mixed anhydride (B1165640) method," a classical and economically viable technique for activating the carboxyl group of an N-protected amino acid before its coupling with another amino acid or peptide. highfine.com
The protection of the N-terminal amino group is a critical first step in peptide synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups used for this purpose. tcichemicals.comorganic-chemistry.org It is valued for its stability under a range of conditions, including basic hydrolysis and catalytic hydrogenation, yet it can be readily removed with mild acids like trifluoroacetic acid (TFA). total-synthesis.comwikipedia.org
While the most prevalent reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), tert-butyl chloroformate can also be employed for this transformation. total-synthesis.com The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroformate. However, tert-butyl chloroformate is noted to be unstable and often needs to be freshly prepared, making Boc₂O the more convenient and widely used reagent in practice. total-synthesis.com
The mixed anhydride method is a cornerstone of peptide coupling strategies and heavily relies on alkyl chloroformates. researchgate.net The process involves two main steps:
Activation: An N-protected amino acid is reacted with an alkyl chloroformate, such as isothis compound, in the presence of a tertiary amine base like N-methylmorpholine (NMM). sci-hub.seresearchgate.net This reaction forms a highly reactive mixed carboxylic-carbonic anhydride intermediate. researchgate.netsci-hub.se
Coupling: The activated anhydride is then immediately treated with the amine component (an amino acid ester or a peptide chain with a free N-terminus). The amino group of this component attacks the carbonyl group of the activated amino acid, forming the desired peptide bond. sci-hub.senih.gov
A significant advantage of this method is the formation of innocuous by-products, primarily carbon dioxide and the corresponding alcohol (e.g., isobutanol), which are easily removed from the reaction mixture. google.com The reaction is typically rapid and efficient. nih.govgoogle.com
| Step | Reagents | Intermediate/Product | Purpose |
| Activation | N-protected amino acid, Isothis compound, N-methylmorpholine (NMM) | Mixed carboxylic-carbonic anhydride | To activate the carboxyl group of the amino acid for coupling. |
| Coupling | Mixed anhydride, Amino acid ester (or peptide) | Protected peptide | To form the new peptide (amide) bond. |
This interactive table summarizes the key steps and components in the mixed anhydride method for peptide coupling.
Despite its efficacy, the mixed anhydride method is susceptible to side reactions that can reduce the yield and purity of the desired peptide. A primary side reaction is the formation of urethane (B1682113) by-products. cdnsciencepub.com This occurs when the amine component attacks the carbonate carbonyl of the mixed anhydride instead of the desired amino acid carbonyl. sci-hub.se
Another potential side reaction involves the formation of a symmetrical anhydride from the starting amino acid, which can also lead to urethane formation. sci-hub.se The minimization of these side reactions is critical for successful synthesis and can be influenced by several factors:
Reagent Choice: The combination of the tertiary amine and solvent plays a significant role. For instance, using N-methylpiperidine in dichloromethane (B109758) is effective at minimizing urethane formation, whereas triethylamine (B128534) in the same solvent can be problematic. researchgate.netcdnsciencepub.com
Stoichiometry: Using a small excess of the N-protected amino acid can help reduce the amount of urethane generated. cdnsciencepub.com
Chloroformate Structure: The structure of the alkyl chloroformate can influence the extent of racemization, another potential side reaction. It has been shown that using menthyl chloroformate can reduce racemization by half compared to isothis compound. cdnsciencepub.com Similarly, isopropyl chloroformate has been reported to be superior to ethyl and isobutyl chloroformates in minimizing racemization. researchgate.net
This compound is a key reagent in the synthesis of protected dipeptides, which serve as valuable building blocks for the assembly of longer peptide chains via solid-phase peptide synthesis (SPPS). researchgate.net The strategy involves coupling two appropriately protected amino acids in solution using the mixed anhydride method, followed by purification of the resulting dipeptide. This building block can then be incorporated into a larger peptide sequence.
This methodology extends to the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or bioavailability. For example, novel β-amino acids, which are structural isomers of the common α-amino acids, can be synthesized in their protected forms and incorporated into peptide chains using standard coupling techniques, including the mixed anhydride method. nih.gov The synthesis of such protected, unnatural amino acids is a crucial step in developing new peptide-based therapeutics. nih.govgoogle.com
Pharmaceutical Intermediate Synthesis
The reactivity of this compound makes it a valuable tool for the derivatization of complex molecules, including those that form the basis of pharmaceutical agents. It serves as a reactant in the multi-step synthesis of various active pharmaceutical ingredients (APIs).
In the field of medicinal chemistry, this compound is used in the synthesis of potential antitumor drugs. usbio.net It acts as a reactant in the preparation of derivatives of Lapatinib, a targeted therapy drug used in cancer treatment. usbio.net
Furthermore, the general reactivity of alkyl chloroformates is applied in the derivatization of nucleoside analogues, an important class of compounds with anticancer and antiviral properties. nih.gov For instance, an alkyl chloroformate like pentyl chloroformate, a close structural relative of this compound, is used to create activated acylating agents. These agents can then react with nucleoside intermediates to introduce new functional groups. nih.gov This derivatization is a key strategy for modifying the biological properties of the nucleoside, potentially enhancing its therapeutic efficacy or overcoming mechanisms of drug resistance. nih.gov
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is frequently employed as a critical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). gatech.edunih.gov Its role is particularly prominent in the production of peptide-based drugs, where it facilitates the formation of amide bonds. mdpi.com The compound's ability to activate carboxyl groups allows for the efficient coupling of amino acids and peptide fragments, a fundamental process in constructing therapeutic peptides. mdpi.com
One of the most significant applications of n-butyl chloroformate is as a key intermediate in the manufacturing process of Efavirenz. researchgate.net Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. researchgate.netspecialchem.com The synthesis route for this vital antiretroviral drug relies on the specific reactivity of n-butyl chloroformate to construct the core benzoxazinone (B8607429) structure of the Efavirenz molecule. researchgate.net
Preparation of Carbamates and Ureas for Drug Development
The synthesis of carbamate (B1207046) and urea (B33335) functionalities is fundamental in drug design, as these groups are prevalent in a wide array of bioactive molecules. researchgate.netresearchgate.net Chloroformates, including this compound, are standard reagents for introducing the necessary carbonyl moiety to form these structures. researchgate.netnih.gov
The general synthetic pathway involves the reaction of this compound with an amine. This reaction can proceed to form a carbamate. Alternatively, the process can involve the formation of an isocyanate intermediate, which is then trapped by another amine or an alcohol to yield the corresponding urea or carbamate derivative. nih.govcommonorganicchemistry.com This methodology is valued for its reliability in creating the diverse carbamate and urea scaffolds required for developing new therapeutic agents. commonorganicchemistry.com this compound has also been utilized as a reagent for preparing amines and amides for metabolic studies. fishersci.com
Table 1: Synthetic Pathways to Carbamates and Ureas
| Starting Material | Reagent(s) | Intermediate | Final Product |
| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium azide, Chloroformate | Acyl azide, Isocyanate | Carbamate or Urea |
| Amine | This compound | - | Carbamate |
| Amine | Phosgene (B1210022) or equivalent (e.g., Chloroformate) | Isocyanate | Symmetrical or Unsymmetrical Urea |
Role as a Key Intermediate in Specific Drug Syntheses (e.g., Efavirenz Intermediate)
As previously noted, n-butyl chloroformate holds a crucial position as a key intermediate in the synthesis of Efavirenz. researchgate.net Efavirenz is a cornerstone of highly active antiretroviral therapy (HAART) for treating HIV-1. researchgate.netmdpi.com The synthesis involves the cyclization of an amino alcohol precursor, 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, using a carbonyl-delivering agent to form the final heterocyclic ring system of the drug. mdpi.com While other reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used, processes utilizing n-butyl chloroformate are also established in the manufacturing of this essential medicine. researchgate.netmdpi.com The reliability and efficiency of this synthetic step are critical for the large-scale production of Efavirenz. mdpi.commdpi.com
Polymer Chemistry
In the field of polymer science, this compound and related compounds are utilized for the modification and synthesis of polymeric materials, enabling the development of polymers with specific, tailored properties.
Coupling Agent and Chain Extender in Polymer Modification
Chloroformates can act as activating agents to facilitate the coupling of different polymer chains or the grafting of molecules onto a polymer backbone. While not a conventional chain extender in the way that bifunctional reagents like epoxies or carbodiimides are, which link two polymer chains together to increase molecular weight, chloroformates can be used to functionalize a polymer for subsequent coupling reactions. specialchem.commdpi.com For instance, a related compound, 4-nitrophenyl chloroformate, has been used to create activated carbonate groups on a modified butyl rubber backbone. This "activated" polymer can then be reacted with another polymer, such as poly(ethylene glycol), to form a graft copolymer, effectively coupling the two different polymer structures. researchgate.net
Synthesis of Polyurethanes with Tailored Properties
While the conventional synthesis of polyurethanes involves the reaction of polyols with potentially hazardous diisocyanates, alternative, isocyanate-free routes are of significant interest. researchgate.netnih.gov One such method involves the reaction of bis(chloroformates) with diamines to produce non-isocyanate polyurethanes (NIPUs). gatech.edunih.gov This pathway avoids the use of phosgene and isocyanates, aligning with the principles of green chemistry. researchgate.netmdpi.com By selecting different diamines and bis(chloroformates), the properties of the resulting polyurethane, such as its flexibility, thermal stability, and mechanical strength, can be precisely tailored to meet the demands of specific applications. mdpi.com
Table 2: Comparison of Polyurethane Synthesis Routes
| Feature | Conventional Isocyanate Route | Non-Isocyanate Chloroformate Route |
| Reactants | Polyol, Diisocyanate | Bis(chloroformate), Diamine |
| Key Bond Formation | Urethane linkage | Urethane linkage |
| Byproducts | None (polyaddition) | HCl (neutralized by base) |
| Safety Concerns | Use of toxic isocyanates and phosgene precursors | Use of chloroformates |
| Property Control | High degree of control over properties | Allows for tailored properties |
Functionalization of Polymers (e.g., Butyl Rubber with Maleic Anhydride)
This compound serves as a reagent for the chemical functionalization of polymers, introducing carbonate groups that can be used for further modifications. A relevant example of this principle is seen in the multi-step modification of butyl rubber (isobutylene-isoprene-rubber, IIR). In one reported pathway, the double bonds in the isoprene (B109036) units of IIR are first converted to epoxides and then to hydroxyl groups. A chloroformate (specifically 4-nitrophenyl chloroformate in the documented example) is then reacted with these hydroxyl groups to create activated carbonate functionalities on the polymer backbone. researchgate.net This functionalized polymer is then ready for grafting with other molecules or polymers, such as poly(ethylene glycol) monomethyl ether, to create a graft copolymer with altered surface properties or compatibility. researchgate.net While the direct modification of butyl rubber with maleic anhydride typically proceeds through a different mechanism (often involving radical initiators), the use of chloroformates represents a versatile strategy for activating polymer backbones for subsequent grafting and functionalization. mdpi.comgoogle.comnih.govgoogle.com
Agricultural Chemical Synthesis
Alkyl chloroformates, including this compound, are valuable intermediates in the synthesis of various agricultural chemicals. google.com Many commercially important pesticides, herbicides, and fungicides belong to the carbamate or thiocarbamate classes of compounds. The synthesis of these molecules often relies on the reaction of a chloroformate with an amine, alcohol, or thiol.
The fundamental reaction involves the nucleophilic substitution of the chlorine atom in this compound. For instance, its reaction with an appropriate amine yields a carbamate, a functional group present in numerous pesticides. A similar reaction with a thiol can produce a thiocarbamate, which is the core structure of herbicides like Butylate. nih.gov This reactivity makes this compound a key building block for creating the core structures of these agriculturally significant compounds.
Synthesis of Carbonyl Compounds and Other Organic Molecules
This compound is widely used as a reagent for the activation of carboxylic acids through the formation of mixed anhydrides. wikipedia.org When a carboxylic acid reacts with this compound, typically in the presence of a base to neutralize the hydrochloric acid byproduct, a mixed carbonic-carboxylic anhydride is formed. wikipedia.org
Reaction: R-COOH + ClCOOBu → R-CO-O-COOBu + HCl
These mixed anhydrides are highly reactive intermediates. They are more susceptible to nucleophilic attack than the original carboxylic acid, making them useful in reactions such as peptide synthesis. Although isothis compound is more commonly cited in this context, the principle applies to this compound as well. researchgate.netcdnsciencepub.com The mixed anhydride can then react with an amine to form an amide bond with high efficiency. researchgate.net
Furthermore, this compound reacts with alcohols to produce carbonate esters. wikipedia.org
Reaction: R'-OH + ClCOOBu → R'-O-COOBu + HCl
This compound is an effective acylating agent, specifically for introducing the butoxycarbonyl group. A primary application of this reactivity is the acylation of amines to form carbamates. wikipedia.orgbiosynth.com This reaction is a cornerstone of protecting group chemistry in organic synthesis, where the butoxycarbonyl (Boc) group is used to temporarily block the reactivity of an amine.
General Reaction for Carbamate Formation: R-NH₂ + ClCOOBu → R-NH-COOBu + HCl
This transformation is crucial in multi-step syntheses, particularly in pharmaceutical and peptide chemistry, where selective reaction at one functional group is required while another is protected. wikipedia.org
This compound is explicitly used as a reagent in the synthesis of dextran (B179266) alkyl carbonates. sigmaaldrich.com Dextran is a complex, branched glucan composed of chains of glucose molecules. The hydroxyl groups on the dextran polymer can be chemically modified to alter its physical and chemical properties. In this application, this compound reacts with the hydroxyl groups of dextran in the presence of a suitable base. This reaction introduces butyl carbonate side chains onto the dextran backbone, yielding dextran alkyl carbonates. sigmaaldrich.com This modification can change properties such as solubility and is a method for creating new biocompatible materials.
Table 2: Summary of Synthetic Applications
| Reaction Type | Reactant | Reagent | Product |
|---|---|---|---|
| Mixed Anhydride Formation | Carboxylic Acid | This compound | Mixed Carbonic-Carboxylic Anhydride |
| Carbonate Ester Formation | Alcohol | This compound | Carbonate Ester |
| Amine Acylation | Amine | This compound | Carbamate |
| Polymer Modification | Dextran | this compound | Dextran Alkyl Carbonate |
The Synthesis of tert-Butyl Carbazate (B1233558) via this compound: An Unconventional Pathway
The formation of tert-butyl carbazate, a crucial reagent in organic synthesis for the introduction of the Boc (tert-butoxycarbonyl) protecting group, is typically achieved through well-established synthetic routes. However, the specific pathway involving this compound as a key reactant is not extensively documented in scientific literature. Standard methodologies for the synthesis of tert-butyl carbazate predominantly utilize other chloroformates or alternative carbonylating agents to construct the carbazate backbone.
4 Formation of tert-Butyl Carbazate via Intermediate Reactions
The synthesis of tert-butyl carbazate from this compound would theoretically proceed through two principal intermediate reactions:
Formation of Butyl tert-Butyl Carbonate: The initial step would involve the reaction of n-butyl chloroformate with tert-butanol (B103910). This is an esterification reaction where the tert-butoxy (B1229062) group from tert-butanol displaces the chloride on the chloroformate. A base is typically required to neutralize the hydrochloric acid byproduct.
Reaction Scheme: n-Butyl Chloroformate + tert-Butanol → Butyl tert-Butyl Carbonate + HCl
Reaction with Hydrazine (B178648): The resulting mixed carbonate, butyl tert-butyl carbonate, would then be treated with hydrazine. In this nucleophilic acyl substitution, hydrazine would preferentially attack the carbonyl carbon, leading to the displacement of the butoxy group to form tert-butyl carbazate and butanol as a byproduct.
Reaction Scheme: Butyl tert-Butyl Carbonate + Hydrazine → tert-Butyl Carbazate + n-Butanol
It is important to note that the efficiency of this second step would be crucial and could be influenced by the relative leaving group abilities of the butoxy and tert-butoxy groups, though the latter is generally more sterically hindered.
Established and more commonly employed methods for synthesizing tert-butyl carbazate include the reaction of phenyl chloroformate with tert-butanol, followed by hydrazinolysis of the resulting tert-butyl phenyl carbonate. orgsyn.orgguidechem.comgoogle.comgoogle.comprepchem.com Another prevalent method involves the direct reaction of di-tert-butyl dicarbonate with hydrazine. chemicalbook.com A patented process has also been mentioned that involves the synthesis of tert-butyl chloroformate which then reacts with hydrazine hydrate. google.com However, tert-butyl chloroformate is known to be unstable. researchgate.net
Due to the lack of specific research data for the this compound pathway, a detailed data table on reaction conditions and yields cannot be provided. The presented reaction schemes are based on established principles of organic chemistry rather than documented experimental findings for this particular synthesis route.
Analytical Methodologies for Butyl Chloroformate and Its Derivatives
Chromatographic Techniques
Chromatography stands as a primary tool for the analysis of compounds derivatized with butyl chloroformate. Both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification and quantification.
GC and GC-MS are powerful techniques for analyzing volatile compounds. springernature.com Derivatization with alkyl chloroformates is a crucial step for the GC analysis of non-volatile analytes like amino acids, as it converts them into volatile and thermally stable forms. springernature.comnih.gov
This compound is a versatile derivatizing agent for various classes of compounds containing active hydrogen atoms, such as those found in amines, amino acids, and nucleobases. springernature.comd-nb.infonih.gov Alkyl chloroformates, including isothis compound, are recognized as universal derivatization reagents for a broad range of compounds. google.com The reaction involves the acylation of amino groups and the simultaneous esterification of carboxylic acid groups, a process that can be conveniently carried out in an aqueous medium. d-nb.infogoogle.com This is a significant advantage over silylating reagents, which typically require nonaqueous conditions. d-nb.info
The derivatization process is notably rapid, often completing within minutes at room temperature. nih.govgoogle.comresearchgate.netacs.org For instance, the reaction of isothis compound with nucleobases like guanine, adenine, cytosine, and thymine (B56734) is conducted in an aqueous-organic solvent, forming derivatives that can be extracted into an organic solvent like chloroform (B151607) for GC analysis. d-nb.inforesearchgate.net Similarly, it is used for the analysis of primary and secondary aliphatic amines. d-nb.info The resulting N-alkoxycarbonyl derivatives are stable, enhancing their suitability for GC-MS analysis. evitachem.com This methodology has been successfully applied to the simultaneous analysis of diverse compound classes, such as amino acids and fatty acids, or amines and their acidic metabolites. capes.gov.br
Quantitative methods based on this compound derivatization followed by GC-MS analysis have been developed and validated for various analytes, demonstrating good performance characteristics. nih.govacs.org Validation parameters such as linearity, limits of detection (LOD), limits of quantitation (LOQ), recovery, and repeatability (expressed as relative standard deviation, RSD) are established to ensure the method's reliability. nih.govacs.orgjapsonline.com
For example, a GC-FID method for nucleobases derivatized with isothis compound showed linear calibration curves over a concentration range of 0.5–50 μmol L−1, with LODs between 0.08 and 0.10 μmol L−1. d-nb.inforesearchgate.net The intra-day and inter-day precision for these nucleobases showed RSDs within 4.5%. d-nb.info In the analysis of biogenic amines in wine, methods using isothis compound derivatization have demonstrated excellent linearity, recovery, and repeatability. nih.govacs.org A GC-MS method for the impurity tetra-n-butylammonium bromide was validated over a concentration range of 1.0–1,500 ppm with a correlation coefficient of 0.9971. japsonline.com The method proved to be accurate, with an average recovery of 97.8%, and precise, with an RSD of less than 5%. japsonline.com
The table below summarizes the performance of analytical methods using alkyl chloroformate derivatization for GC analysis.
| Analyte Class | Derivatizing Agent | Matrix | Linear Range | LOD / LOQ | Repeatability (RSD%) | Reference |
|---|---|---|---|---|---|---|
| Nucleobases (G, A, C, T, U) | Isothis compound | Standard Solution | 0.5–50 μmol L⁻¹ | LOD: 0.08–0.10 μmol L⁻¹ | <4.5% | d-nb.info |
| Biogenic Amines | Isothis compound | Wine & Grape Juice | Excellent | Excellent | Excellent | nih.govacs.org |
| Tetra-n-butylammonium bromide | - (Analyzed by GC-MS) | Teneligliptin (Drug) | 1.0–1500 ppm | LOD: 0.3 µg/g; LOQ: 1.0 µg/g | <5% | japsonline.com |
| Parabens | Acetic Anhydride (B1165640) (for comparison) | Water | Up to 10 µg mL⁻¹ | LOD: 2.5-22 µg L⁻¹ | <11% | akjournals.com |
Alkyl chloroformates are valuable reagents for the chiral analysis of amino acids by GC. springernature.comnih.gov The derivatization allows for the separation of amino acid enantiomers on a chiral stationary phase. nih.govresearchgate.net Heptafluorothis compound (HFBCF), a fluorinated analogue, is particularly effective for this purpose. springernature.comnih.govresearchgate.net The protocol involves an in-situ derivatization of amino acids with HFBCF, followed by a liquid-liquid extraction of the derivatives, which are then analyzed by GC-MS on an enantioselective column, such as a Chirasil-Val. springernature.comnih.govresearchgate.net
This approach has been applied to the chiral profiling of both common and secondary amino acids (e.g., proline) in biological matrices. researchgate.netcas.cz The combination of a powerful chiral column and selective mass spectrometric detection enables the separation and quantification of numerous amino acid enantiomeric pairs. researchgate.net These methods are noted for being simple, fast, and reproducible, with wide linear ranges and low detection limits, making them suitable for complex analyses. researchgate.net
Derivatization with isothis compound followed by GC-MS is a well-established method for the reliable and sensitive quantification of biogenic amines in a variety of complex biological samples. nih.govresearchgate.netacs.org This technique has been successfully applied to determine the profiles of biogenic amines in beverages like Port wine and grape juice. nih.govresearchgate.netacs.orgmdpi.com The method is advantageous because the derivatization can often be performed directly on the sample (e.g., 1 mL of wine) without requiring extensive cleanup or extraction steps, and the reaction is quantitative within 10 minutes. nih.govresearchgate.netacs.org
This methodology allows for the simultaneous quantification of a wide array of amines, including methylamine, ethylamine, butylamine, putrescine, cadaverine, histamine, and tyramine. nih.govacs.org The approach has also been used for analyzing nucleobases from DNA isolated from human blood and plant extracts. d-nb.inforesearchgate.net Furthermore, alkyl chloroformate derivatization is used for profiling amino-carboxylic metabolites in human urine and plasma. cas.czup.ac.za
While GC analysis requires derivatization to volatilize analytes, HPLC can analyze many polar compounds directly. However, derivatization is often employed to improve chromatographic retention on reversed-phase columns and to enhance detection sensitivity, especially for compounds lacking a strong chromophore for UV detection. thermofisher.com Alkyl chloroformates, including this compound, are used for this purpose in HPLC and LC-MS/MS analyses. up.ac.zanih.gov
A study on zwitterionic antiepileptic drugs demonstrated that derivatization with n-alkyl chloroformates (including methyl, ethyl, propyl, and this compound) significantly impacts the retention time and mass spectrometric signal in LC-ESI-MS/MS. nih.gov It was found that increasing the length of the n-alkyl chain from methyl to butyl dramatically increased the peak area values, thereby improving detection limits. nih.gov For instance, this increase in alkyl chain length led to signal increments of up to 2089% for derivatized vigabatrin. nih.gov This highlights the crucial role the alkyl group plays in the efficiency of electrospray ionization. nih.gov
This compound derivatization has also been used for the LC-MS analysis of amino acids. nih.gov The derivatization increases the hydrophobicity of the amino acids, allowing them to be extracted from aqueous, salt-containing samples into an organic solvent like chloroform, which is beneficial for nano-electrospray ionization. nih.gov Other chloroformate reagents, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), are widely used as pre-column derivatizing agents for the HPLC analysis of aliphatic amines and amino acids, providing derivatives with strong UV absorption or fluorescence. thermofisher.comnih.gov The choice of derivatizing agent and chromatographic method depends on the specific analytes and the sample matrix. nih.gov A specific reverse-phase HPLC method has also been developed for the analysis of n-butyl chloroformate itself, using a simple mobile phase of acetonitrile, water, and an acid modifier. sielc.com
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the analysis of this compound, providing detailed information about its molecular structure and the presence of any related substances.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct signals that correspond to the different chemical environments of the nuclei within the molecule.
¹H NMR: The ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (CDCl₃) shows characteristic peaks for the butyl group. The protons on the carbon adjacent to the oxygen atom (the α-carbon) are the most deshielded and appear further downfield. The signals for the other methylene (B1212753) groups and the terminal methyl group of the butyl chain appear at progressively higher fields.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the five carbon atoms in the this compound molecule. The carbonyl carbon of the chloroformate group is highly deshielded and appears at a low field. The carbons of the butyl chain also have characteristic chemical shifts.
A representative, though not specific to this compound, ¹³C NMR analysis for a related compound shows chemical shifts (δ) at 167.5, 162.7, 95.2, 56.8, and 50.5 ppm. researchgate.net
Interactive Data Table: Typical NMR Data for this compound
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 4.2 - 4.4 | Triplet | -O-CH₂ -CH₂-CH₂-CH₃ |
| ¹H | 1.6 - 1.8 | Multiplet | -O-CH₂-CH₂ -CH₂-CH₃ |
| ¹H | 1.3 - 1.5 | Multiplet | -O-CH₂-CH₂-CH₂ -CH₃ |
| ¹H | 0.9 - 1.0 | Triplet | -O-CH₂-CH₂-CH₂-CH₃ |
| ¹³C | ~150 | Singlet | C =O |
| ¹³C | ~70 | Singlet | -O-C H₂- |
| ¹³C | ~30 | Singlet | -O-CH₂-C H₂- |
| ¹³C | ~18 | Singlet | -O-CH₂-CH₂-C H₂- |
| ¹³C | ~13 | Singlet | -O-CH₂-CH₂-CH₂-C H₃ |
Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can help confirm its structure. chemicalbook.com While the molecular ion for n-butyl chloroformate is often not detectable, the fragmentation pattern provides valuable information. tandfonline.com
Electron ionization (EI) is a common technique used for this purpose. The mass spectrum of this compound typically shows prominent fragment ions. chemicalbook.com The most significant ions observed in the mass spectra of related thio- and dithio-chloroformates are the n-butyl cation and radical cations such as COS+• and CS2+•. tandfonline.com For this compound itself, key fragments arise from the cleavage of the butyl group and the loss of the chlorine atom or the entire chloroformate moiety. chemicalbook.com
Interactive Data Table: Common Mass Spectral Fragments of this compound chemicalbook.com
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment Ion |
| 107 | 1.4 | [M-C₂H₅]+ |
| 93 | 3.3 | [M-C₃H₇]+ |
| 63 | 19.2 | [COCl]+ |
| 57 | 33.1 | [C₄H₉]+ (butyl cation) |
| 56 | 100.0 | [C₄H₈]+• |
| 41 | 55.3 | [C₃H₅]+ |
| 29 | 25.5 | [C₂H₅]+ |
Note: The molecular ion [C₅H₉ClO₂]+• at m/z 136 is often of very low abundance or not detected. chemicalbook.comtandfonline.com
Titration Methods (e.g., Acid-Base Titration for Free Acid Content)
Titration is a classical analytical method used to determine the concentration of a specific substance. In the context of this compound, acid-base titration is particularly useful for quantifying the amount of free acidic impurities, such as hydrochloric acid (HCl) and phosgene (B1210022), which can be present as byproducts of its synthesis or degradation. google.com
The process typically involves titrating a known amount of the this compound sample, dissolved in a suitable solvent, with a standardized solution of a base, such as sodium hydroxide. The endpoint of the titration, which indicates that all the free acid has been neutralized, can be detected using a color indicator or a pH meter (potentiometric titration). usp.org This method is also applicable to related compounds like isothis compound. google.com For instance, the solvolysis rates of isothis compound have been determined using a titration method at a specific temperature. researchgate.net
Quality Control and Purity Assessment
Ensuring the high purity of this compound is critical for its intended applications. tcichemicals.com Purity is typically assessed by a combination of analytical techniques, with gas chromatography (GC) being one of the primary methods. tcichemicals.com Commercial suppliers often specify a minimum purity level, such as 98% or >90.0% (GC). tcichemicals.comsigmaaldrich.com
In addition to GC, argentometric titration can be used to determine the purity of chloroformates. tcichemicals.com This method involves titration with a silver nitrate (B79036) solution to quantify the chloride content.
A comprehensive quality control regimen for this compound would typically include:
Gas Chromatography (GC): To determine the percentage purity and identify any volatile organic impurities. tcichemicals.com
Acid-Base Titration: To quantify the content of free acids like HCl. google.com
Spectroscopic Analysis (NMR, IR): To confirm the identity and structure of the compound.
Physical Property Measurements: Such as refractive index and density, which can also be indicators of purity. sigmaaldrich.comchembk.com
For example, a patent for the detection of isothis compound describes using gas chromatography with an internal standard for content determination and an acid-base titration to measure free acid, ensuring effective quality control. google.com
Occupational and Environmental Research
Occupational Safety and Handling in Research and Industrial Settings
Butyl chloroformate is a colorless to light yellow liquid with a pungent, unpleasant odor. nj.gov It is classified as a corrosive and flammable chemical, necessitating strict safety protocols in occupational settings to minimize exposure and mitigate risks. nj.govnih.gov
Exposure Pathways (Inhalation, Skin Contact, Ingestion)
Exposure to this compound can occur through several pathways, each posing significant health risks. nj.govilo.org
Inhalation: Breathing in this compound vapors is a primary route of exposure. nj.gov The substance's vapor can irritate the nose, throat, and respiratory tract. nj.govilo.org A harmful concentration of the vapor in the air can be reached quickly at 20°C. ilo.org
Skin Contact: Direct contact with liquid this compound can cause severe irritation and chemical burns. nj.govnih.gov The substance can be absorbed through the skin, contributing to systemic toxicity. nih.gov
Eye Contact: The eyes are particularly vulnerable to the corrosive effects of this compound. Contact can lead to severe burns and potentially irreversible eye damage. nj.govnih.gov
Ingestion: While less common in industrial settings, accidental ingestion of this compound is highly dangerous, causing burns to the mouth and stomach. nj.govnoaa.gov
Acute Health Effects (Irritation, Burns, Pulmonary Edema)
Short-term exposure to this compound can lead to a range of immediate or slightly delayed health effects. nj.govilo.org The substance is corrosive to the eyes, skin, and respiratory tract. ilo.org
Irritation: Inhalation can cause irritation of the nose and throat. nj.gov
Burns: Skin contact results in redness, pain, and severe chemical burns. nih.govilo.org Eye contact can cause severe deep burns. ilo.org Ingestion leads to a burning sensation and burns in the mouth and stomach. ilo.orgnoaa.gov
Pulmonary Edema: A significant risk associated with inhaling this compound is the development of pulmonary edema, a medical emergency characterized by the buildup of fluid in the lungs. nj.govilo.org Symptoms, which include coughing and shortness of breath, may be delayed for several hours and are aggravated by physical effort. nj.govilo.orgbasf.com
Table 1: Summary of Acute Health Effects of this compound
| Exposure Route | Health Effects |
| Inhalation | Sore throat, burning sensation, cough, labored breathing, shortness of breath, delayed pulmonary edema. ilo.org |
| Skin Contact | Redness, pain, severe skin burns. ilo.org |
| Eye Contact | Redness, pain, severe deep burns, possible irreversible eye damage. nj.govilo.org |
| Ingestion | Abdominal pain, burning sensation, shock or collapse. ilo.org |
Personal Protective Equipment (PPE) Requirements
Due to the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. nj.gov
Eye and Face Protection: Chemical safety goggles that are impact and splash-resistant are required. nj.govfishersci.com In situations with a high risk of splashing, a face shield should be worn in addition to goggles. nj.gov Contact lenses should not be worn when handling this substance. nj.gov
Skin Protection: Protective gloves and clothing are necessary to prevent skin contact. nj.govfishersci.nl The specific material for gloves and clothing should be chosen based on recommendations from safety equipment suppliers for the particular operation. nj.gov All protective clothing, including suits, gloves, footwear, and headgear, should be clean, available daily, and donned before work begins. nj.gov
Respiratory Protection: When engineering controls are insufficient, or during certain tasks like emergency response, a NIOSH/MSHA-approved respirator must be used. nj.govfishersci.com For potential overexposure, a supplied-air respirator with a full facepiece operating in a positive-pressure mode is recommended. nj.gov
Engineering Controls and Ventilation
Engineering controls are the most effective means of reducing exposure to this compound in the workplace. nj.gov
Enclosure and Local Exhaust Ventilation: Operations involving this compound should be enclosed where possible. nj.gov Local exhaust ventilation should be installed at the site of chemical release to capture vapors at the source. nj.gov
Explosion-Proof Equipment: Given that this compound is a flammable liquid, explosion-proof electrical, ventilating, and lighting equipment must be used in areas where it is handled or stored. fishersci.comchemservice.com
Safety Showers and Eyewash Stations: Immediate access to emergency eyewash fountains and safety showers is crucial in any work area where this compound is used. nj.govsynquestlabs.com
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical. nj.govilo.org
Spills and Leaks: In case of a spill, the area should be evacuated. nj.gov All ignition sources must be removed. nj.gov The spilled liquid should be absorbed with an inert material like vermiculite, dry sand, or earth and placed in sealed containers for disposal. nj.govilo.org The area should then be ventilated and washed. nj.gov
First Aid for Inhalation: If inhaled, the individual should be moved to fresh air and kept at rest in a comfortable, half-upright position. ilo.org If breathing is difficult or has stopped, artificial respiration may be necessary. ilo.orgnoaa.gov Immediate medical attention is required, as symptoms like pulmonary edema can be delayed. ilo.orgbasf.com
First Aid for Skin Contact: Contaminated clothing must be removed immediately. nj.gov The affected skin should be rinsed with large amounts of water or showered. ilo.org Medical attention should be sought immediately. nj.gov
First Aid for Eye Contact: Eyes should be flushed immediately with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. nj.govnoaa.gov Immediate medical attention is essential. nj.gov
First Aid for Ingestion: If swallowed, the mouth should be rinsed. ilo.org Do NOT induce vomiting. ilo.org The person should be given one or two glasses of water to drink, and immediate medical attention is necessary. ilo.org
Storage and Incompatibility Considerations
Proper storage of this compound is vital for safety and to maintain its chemical integrity.
Storage Conditions: It should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition. nj.govfishersci.com Storage under a nitrogen atmosphere is recommended as the substance is sensitive to moisture. fishersci.comsigmaaldrich.com The storage area should be fireproof. ilo.org
Incompatibilities: this compound is incompatible with several classes of substances. nj.govfishersci.com It reacts with water and moist air to produce hydrogen chloride gas. nj.govilo.org It is also incompatible with:
Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates) nj.gov
Strong bases (e.g., sodium hydroxide, potassium hydroxide) nj.gov
Amines fishersci.com
Alcohols noaa.gov
Reducing agents nj.gov
Environmental Fate and Impact Studies
The hydrolysis of this compound results in the formation of specific byproducts: n-butanol, hydrogen chloride (HCl), and carbon dioxide (CO2). nih.govframochem.com This reaction is exothermic and can generate fumes of hydrochloric acid, particularly in humid conditions. nih.gov The general reaction for the hydrolysis of a chloroformate is: R-O(C=O)Cl + H2O → R-OH + HCl + CO2. oecd.org The formation of these byproducts, especially the corrosive hydrogen chloride, is a significant factor in the environmental impact and handling of this compound. nih.govnih.gov
Hydrolysis Reaction of this compound
| Reactant | Products |
|---|
Due to its hazardous nature, this compound may need to be managed as a hazardous waste. nj.gov Disposal should be carried out by a licensed hazardous material disposal company, often through incineration with appropriate scrubbing equipment to handle the acidic byproducts. cleanchemlab.com It is crucial to adhere to all federal, state, and local environmental regulations for the disposal of this chemical and its containers. cleanchemlab.comfishersci.comlobachemie.com Discharging this compound into sewers or waterways should be avoided. cleanchemlab.com Regulations often require that chemical waste generators determine if a substance is classified as hazardous and follow specific protocols for its disposal to ensure environmental protection. fishersci.com
Regulatory Science and Standards Development
Acute Exposure Guideline Levels (AEGLs) are developed to help emergency responders and planners deal with accidental chemical releases. noaa.gov These guidelines estimate the concentrations at which the general population, including sensitive individuals, might experience health effects from a single, short-term exposure. noaa.gov AEGLs are established for different levels of severity (AEGL-1, AEGL-2, and AEGL-3) and for various exposure durations (10 minutes, 30 minutes, 60 minutes, 4 hours, and 8 hours). noaa.gov
For n-butyl chloroformate, the National Advisory Committee for AEGLs (NAC/AEGL) has addressed its acute toxicity in the development of these guidelines. federalregister.govregulations.gov The development process involves a thorough review of available human and animal toxicity data. noaa.gov
The final AEGLs for sec-butyl chloroformate, a structurally similar compound, were published in September 2016. epa.gov For sec-butyl chloroformate, AEGL-1 values were not recommended due to insufficient data. epa.gov The AEGL-2 and AEGL-3 values were established based on available toxicity data. epa.gov The development of these values for chloroformates considers their irritant and corrosive properties. nih.gov
Final AEGL Values for sec-Butyl Chloroformate (ppm)
| AEGL Level | 10 min | 30 min | 60 min | 4 hr | 8 hr |
|---|---|---|---|---|---|
| AEGL-1 | NR | NR | NR | NR | NR |
| AEGL-2 | 4.0 | 2.8 | 2.2 | 0.57 | 0.28 |
| AEGL-3 | 12 | 8.4 | 6.7 | 1.7 | 0.83 |
NR = Not Recommended. Data from the US EPA AEGL Program. epa.gov
Genotoxicity and Carcinogenicity Data Gaps
Significant data gaps exist in the scientific literature regarding the comprehensive genotoxic and carcinogenic potential of this compound. While some initial studies on genotoxicity have been conducted, the available information is not exhaustive. Furthermore, there is a notable absence of long-term carcinogenicity studies in animals, which is a critical component for a complete toxicological profile.
With regard to genotoxicity, existing research indicates that n-butyl chloroformate has been evaluated in a limited number of in vitro assays. nih.govbgrci.de Specifically, it tested negative in a bacterial reverse mutation assay, commonly known as the Ames test, which used various strains of Salmonella typhimurium. epa.govepa.gov This test is designed to detect point mutations. fda.gov Additionally, n-butyl chloroformate did not induce chromosomal aberrations in an in vitro study using Chinese hamster V79 cells. epa.govepa.govfda.gov
Despite these negative findings in initial screenings, several safety data sheets for this compound state that data on germ cell mutagenicity is unavailable, highlighting a gap in the understanding of its potential effects on reproductive cells. bgrci.de
The most significant data deficiency lies in the area of carcinogenicity. nih.gov According to multiple sources, including reports from the New Jersey Department of Health and Senior Services, this compound has not been tested for its cancer-causing potential in animals. nj.gov Regulatory and advisory bodies have consistently noted the absence of any available information on the carcinogenicity of n-butyl chloroformate. nih.govepa.govepa.gov This lack of data prevents a thorough assessment of the long-term health risks associated with chronic exposure to this compound.
Genotoxicity Research Findings for n-Butyl Chloroformate
| Test System | Assay Type | Metabolic Activation | Result |
|---|---|---|---|
| Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | Bacterial Reverse Mutation (Ames Test) | With and without | Negative |
Carcinogenicity Data for n-Butyl Chloroformate
| Study Type | Species | Outcome |
|---|
This lack of comprehensive data underscores the need for further research to fully characterize the genotoxic and carcinogenic hazards of this compound.
Future Directions and Emerging Research Areas
Novel Synthetic Routes for Enhanced Sustainability and Safety
The traditional synthesis of butyl chloroformate often involves hazardous reagents like phosgene (B1210022) or its solid surrogate, triphosgene (B27547). nus.edu.sg Current research is focused on developing safer and more environmentally friendly synthetic pathways. A significant advancement is the adoption of continuous flow microreactor technology. google.com This approach offers substantial improvements in safety by minimizing the volume of hazardous reactants at any given time and allowing for precise control over reaction parameters like temperature and pressure. google.com
Continuous flow synthesis of n-butyl chloroformate has been shown to dramatically shorten reaction times and improve both yield and purity compared to traditional batch processes. google.com These methods often involve the reaction of n-butanol with triphosgene in a continuous flow reactor, providing an efficient, rapid, and green preparation method. google.com Another approach focuses on reducing organic waste by using water-miscible aprotic organic solvents and an aqueous solution of an inorganic acid-binding agent, which simplifies product separation and minimizes the generation of organic waste liquid. nus.edu.sg
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Safety | High risk due to large volumes of hazardous reagents (e.g., phosgene, triphosgene) | Enhanced safety due to small reaction volumes and containment google.com |
| Efficiency | Longer reaction times | Significantly shorter reaction times, higher throughput google.com |
| Control | Difficult to control exothermic reactions | Precise control over temperature, pressure, and stoichiometry google.com |
| Yield & Purity | Variable, often lower | Consistently high yield and purity (e.g., >99%) google.com |
| Sustainability | Generates significant organic waste | Reduced solvent usage and waste generation nus.edu.sggoogle.com |
Exploration of this compound in New Chemical Transformations
Beyond its classic use in forming carbamates and carbonates, this compound is being explored in a variety of new chemical transformations. wikipedia.orgframochem.com Its reactivity is being harnessed to create complex molecular architectures and intermediates for specialized applications.
Mixed Anhydride (B1165640) Formation: It serves as an effective reagent for the preparation of mixed anhydrides from carboxylic acids. This transformation is particularly valuable in peptide synthesis and in the preparation of potassium acyltrifluoroborates, which are versatile building blocks in organic chemistry. researchgate.net
Controlled Radical Polymerization: this compound is used to synthesize chain transfer agents, such as S-tert-alkyl-N,N-alkoxycarbonylmethyl-dithiocarbamate, which are employed in reversible addition-fragmentation chain transfer (RAFT) polymerization to produce multiblock copolymers. sigmaaldrich.comsigmaaldrich.com
Derivatization for Analysis: In analytical chemistry, chloroformates are widely used as derivatization agents. wikipedia.org They react rapidly with polar functional groups (amines, phenols, carboxylic acids) to form less polar, more volatile derivatives suitable for analysis by gas chromatography/mass spectrometry (GC/MS). wikipedia.org
Advanced Materials Science Applications Beyond Traditional Polymers
The application of this compound in materials science is expanding beyond conventional polymer synthesis into the creation of functional and advanced materials. A notable example is its use in the chemical modification of polysaccharides like dextran (B179266).
Researchers have successfully synthesized dextran alkyl carbonates using this compound. sigmaaldrich.comsigmaaldrich.com This modification alters the physicochemical properties of dextran, introducing hydrophobic butyl carbonate groups onto the hydrophilic polymer backbone. The resulting amphiphilic character opens up potential applications in:
Drug Delivery: Modified dextrans can form nanoparticles or micelles for encapsulating and delivering hydrophobic drugs.
Biocompatible Materials: Functionalized dextrans can be used to create biocompatible hydrogels, films, and coatings for biomedical devices.
Surface Modification: The altered solubility and surface activity can be used to modify the properties of surfaces for various technological applications.
Deeper Mechanistic Understanding Through Computational Chemistry
The solvolysis of chloroformate esters, including this compound, is a subject of detailed mechanistic study. These reactions can proceed through competing pathways: an addition-elimination mechanism or an ionization (SN1-like) mechanism. researchgate.netmdpi.com The predominant pathway is highly dependent on the solvent's properties and the structure of the chloroformate. researchgate.net
Linear free energy relationships (LFERs), such as the extended Grunwald-Winstein equation, are powerful tools used to analyze solvent effects and elucidate these reaction mechanisms. researchgate.netmdpi.com Computational chemistry is emerging as a critical complementary tool. Quantum mechanical calculations can:
Model the transition states of both the addition-elimination and ionization pathways.
Calculate the activation energies for competing mechanisms.
Simulate the role of solvent molecules in stabilizing intermediates and transition states.
Provide a deeper, molecular-level understanding of the factors that govern reaction rates and product distributions.
A mechanistic study on related chloroformates suggests that the reaction proceeds via a substitution nucleophilic internal mechanism upon degradation to an alkyl chloride and carbon dioxide. wikipedia.org
Biomedical Applications and Targeted Pharmaceutical Syntheses
This compound serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its ability to introduce a butoxycarbonyl group is leveraged in the construction of complex drug molecules.
Anticancer Drug Synthesis: It is a key reactant in the preparation of derivatives of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy that targets the HER1 and HER2 pathways. usbio.net
Antimetabolite Prodrugs: Research has shown its use in the synthesis of 1-carbamoyl-5-fluorouracils. researchgate.net By reacting an amine with a chloroformate, carbamoyl (B1232498) derivatives of the anticancer drug 5-fluorouracil (B62378) can be created, potentially altering the drug's stability, solubility, and pharmacokinetic profile to improve its therapeutic efficacy as an orally administered agent. researchgate.net
The precise and well-understood reactivity of this compound makes it a valuable tool for medicinal chemists in the targeted synthesis of new therapeutic agents.
Development of Advanced Analytical Techniques for Trace Analysis
The detection and quantification of this compound, particularly at trace levels, are important for process monitoring, environmental analysis, and quality control. Advanced analytical techniques are continuously being refined to improve sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of this compound. sielc.com Reverse-phase (RP) HPLC methods using columns with low silanol (B1196071) activity (like Newcrom R1) can effectively separate this compound from impurities. sielc.com These methods are scalable and can be adapted for preparative separation or for pharmacokinetic studies. sielc.com
Furthermore, this compound's role as a derivatizing agent is itself an advanced analytical strategy. sigmaaldrich.com By converting polar, non-volatile analytes into derivatives, techniques like GC-MS can be used for their sensitive detection in complex matrices such as plasma, urine, and environmental water samples. sigmaaldrich.comthegoodscentscompany.com
| Technique | Application for this compound | Principle |
| HPLC | Quantification and purity analysis of this compound itself. sielc.com | Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. sielc.com |
| GC-MS | Analysis of other compounds after derivatization with this compound. wikipedia.org | Separation of volatile derivative compounds in the gas phase followed by mass-based detection and identification. |
| LC-MS/MS | Used for determining compounds in plasma after derivatization with this compound. sigmaaldrich.com | HPLC separation coupled with highly sensitive and specific tandem mass spectrometry detection. |
Q & A
How can researchers optimize the synthesis of butyl chloroformate derivatives under varying reaction conditions?
Basic Research Question
Optimization requires systematic testing of bases, solvents, and stoichiometry. For example, using NaH as a base in acetonitrile/water (1.2/1.2 mL) at 40°C yields 70% efficiency, while DMF as a solvent with TEA at room temperature achieves 84% yield when scaled to 20 mL . Methodological approaches include:
- Screening bases (e.g., TEA vs. NaH) to enhance nucleophilicity.
- Adjusting solvent polarity (e.g., DMF vs. ACN/H₂O) to stabilize intermediates.
- Scaling reactions while maintaining solvent-to-reactant ratios to avoid side reactions.
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Mandatory protocols include:
- PPE : Impervious butyl rubber gloves (EN 374), full-face respirators, and protective clothing to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of toxic vapors, which can cause respiratory irritation .
- Emergency response : Immediate decontamination with water for spills and artificial respiration for inhalation exposure .
How does the choice of solvent influence the reaction kinetics of this compound in nucleophilic substitutions?
Advanced Research Question
Solvolysis studies in hydroxylic solvents reveal that polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, accelerating reaction rates. In contrast, protic solvents (e.g., water) promote hydrolysis, leading to lower yields. Kinetic data show a 10-fold rate increase in DMF compared to aqueous systems due to reduced dielectric effects . Researchers should:
- Compare solvent polarity using Kamlet-Taft parameters.
- Monitor reaction progress via HPLC or NMR to quantify intermediate stability.
What analytical techniques are recommended for characterizing this compound and its reaction products?
Basic Research Question
Key methods include:
- NMR spectroscopy : To confirm esterification by tracking carbonyl shifts (~175 ppm for chloroformates).
- GC-MS/LC-QTOF-MS : For trace analysis of derivatives, especially after propyl chloroformate derivatization .
- IR spectroscopy : To identify C=O (1770 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .
How do structural modifications of the alkyl chain in chloroformates affect their reactivity and stability?
Advanced Research Question
Longer alkyl chains (e.g., octyl vs. butyl) enhance steric hindrance, reducing hydrolysis rates but increasing lipophilicity. For example, hexyl chloroformate achieves 67% yield in peptide coupling, while butyl derivatives require optimized bases (e.g., NaH) for comparable efficiency . Researchers should:
- Synthesize homologs with incremental chain lengths.
- Test stability in accelerated degradation studies (e.g., 40°C, 75% humidity).
What are the acute exposure risks associated with this compound, and how should accidental exposure be managed?
Basic Research Question
AEGL-2 values indicate 0.83 ppm as the threshold for irreversible lung damage after 8-hour exposure . Immediate actions include:
- Inhalation : Move to fresh air; administer oxygen if breathing is impaired .
- Dermal contact : Wash with soap/water; apply silicone-based creams to neutralize residual acid .
How can researchers resolve contradictions in reported yields for this compound-mediated peptide couplings?
Advanced Research Question
Discrepancies arise from variable stoichiometry (e.g., 2.2 eq. chloroformate) and base strength. For example, NaH yields 70% in ACN/H₂O, while TEA achieves 76% in DMF . To reconcile
- Standardize reaction conditions (temperature, solvent purity).
- Use in situ FTIR to monitor carbamate formation kinetics.
What role does temperature play in the solvolysis mechanisms of this compound in different solvents?
Advanced Research Question
Higher temperatures (e.g., 40°C vs. 0°C) increase solvolysis rates but may favor SN1 mechanisms in polar solvents. Activation energy studies show a 15 kJ/mol decrease in DMF compared to aqueous systems, suggesting solvent-specific transition states . Experimental design should include:
- Arrhenius plots to determine activation parameters.
- Solvent-switching experiments to isolate thermodynamic vs. kinetic effects.
What methodologies ensure high purity of this compound during large-scale laboratory synthesis?
Basic Research Question
Critical steps include:
- Distillation : Use fractional distillation under reduced pressure (BP: 142–145°C) to remove HCl byproducts .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis.
- Scale-up protocols : Maintain solvent ratios (e.g., 20 mL DMF per 1 g substrate) to replicate small-scale yields .
How can researchers design experiments to investigate the environmental degradation pathways of this compound?
Advanced Research Question
Degradation studies should focus on hydrolysis and photolysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
